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molecular formula C12H16N4 B8736947 N-(benzotriazol-1-ylmethyl)cyclopentanamine CAS No. 4669-16-3

N-(benzotriazol-1-ylmethyl)cyclopentanamine

Cat. No. B8736947
M. Wt: 216.28 g/mol
InChI Key: PGFULZFLPKLOGP-UHFFFAOYSA-N
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Patent
US08003785B2

Procedure details

To a mixture of 12.1 g (0.185 g-atom) of zinc powder (−325 mesh) and 160 mL of anhydrous tetrahydrofuran was added 17.6 mL (0.14 mole) of chlorotrimethylsilane in one portion. After stirring for 20 minutes, a solution of 17.8 mL (0.14 mole) of ethyl bromodifluoroacetate in 20 mL of tetrahydrofuran was added dropwise at a rate to keep the internal temperature below 35 degrees. The mixture was stirred for 20 minutes and then cooled to −10 to 0 degrees. A solution of 20 g (0.093 mole) of benzotriazol-1-ylmethyl-cyclopentylamine in 80 mL of tetrahydrofuran was added dropwise at a rate to keep the internal temperature at −10 to 0 degrees. After 10 minutes the reaction mixture was warmed to room temperature and stirred for 3 hours at room temperature. The solution was cooled to −10 to 0 degrees and quenched by the addition of saturated aqueous sodium bicarbonate at a rate to maintain the internal temperature −10 to 0 degrees. Ether was added, the mixture was stirred for 15 minutes at room temperature and then filtered through Celite, washing with ether. The filtrate was extracted 3 times with ether. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. Ether and hexane were added to the residue, the solids were removed by filtration and the filtrate was concentrated under reduced pressure. The residue was then distilled under vacuum to give 12.4 g of 3-cyclopentylamino-2,2-difluoropropionic acid ethyl ester as a colorless oil. bp 75-82 degrees at 1 mm Hg.
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
12.1 g
Type
catalyst
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[Si](C)(C)C.Br[C:7]([F:14])([F:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9].N1([CH2:24][NH:25][CH:26]2[CH2:30][CH2:29][CH2:28][CH2:27]2)C2C=CC=CC=2N=N1>O1CCCC1.[Zn]>[CH2:11]([O:10][C:8](=[O:9])[C:7]([F:14])([F:13])[CH2:24][NH:25][CH:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1)[CH3:12]

Inputs

Step One
Name
Quantity
17.6 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Two
Name
Quantity
17.8 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
N1(N=NC2=C1C=CC=C2)CNC2CCCC2
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
12.1 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
160 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 35 degrees
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10 to 0 degrees
CUSTOM
Type
CUSTOM
Details
at −10 to 0 degrees
STIRRING
Type
STIRRING
Details
stirred for 3 hours at room temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −10 to 0 degrees
CUSTOM
Type
CUSTOM
Details
quenched by the addition of saturated aqueous sodium bicarbonate at a rate
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature −10 to 0 degrees
ADDITION
Type
ADDITION
Details
Ether was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes at room temperature
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
washing with ether
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted 3 times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ether and hexane were added to the residue
CUSTOM
Type
CUSTOM
Details
the solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was then distilled under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC(C(CNC1CCCC1)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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